PDE5 is an enzyme found in smooth muscle cells throughout the body, including those lining the blood vessels in the lungs and penis. When PDE5 is inhibited, it leads to relaxation of these smooth muscle cells, which can improve blood flow. This property is why PDE5 inhibitors like sildenafil (Viagra) are used to treat erectile dysfunction.
Studies suggest Gisadenafil besylate may act similarly to sildenafil, but with a potentially different pharmacological profile. Some research indicates Gisadenafil besylate might have a longer duration of action compared to sildenafil []. However, more research is needed to confirm these findings.
Gisadenafil besylate is currently being investigated for its potential use in treating pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries supplying the lungs. This can lead to shortness of breath, fatigue, and right heart failure.
Early studies suggest Gisadenafil besylate may improve blood flow and exercise capacity in patients with PAH []. However, large-scale clinical trials are needed to determine the medication's safety and efficacy for this condition.
Gisadenafil besylate is a synthetic chemical compound that functions as a selective inhibitor of phosphodiesterase type 5. It is characterized by its ability to enhance erectile function by increasing blood flow to the corpus cavernosum of the penis. This compound is recognized for its potential therapeutic effects in managing erectile dysfunction and has been under research since its initial development by Pfizer Inc. Its chemical structure can be represented as C22H30N6O4S with a CAS number of 334827-98-4 .
The mechanism of action of Gisadenafil besylate is not fully elucidated in publicly available research. However, its classification as a PDE inhibitor suggests a potential role in regulating cellular signaling pathways by affecting the breakdown of a molecule called cyclic guanosine monophosphate (cGMP) []. cGMP is involved in various physiological processes, and its modulation might influence different cellular functions depending on the specific tissue [].
The primary chemical reaction involving gisadenafil besylate is its interaction with phosphodiesterase type 5 enzymes. By inhibiting these enzymes, gisadenafil prevents the degradation of cyclic guanosine monophosphate, leading to prolonged vasodilation and increased blood flow. The reaction can be summarized as follows:
This mechanism is crucial for its efficacy in treating erectile dysfunction .
Gisadenafil besylate exhibits significant biological activity as a phosphodiesterase type 5 inhibitor. Its mechanism involves blocking the breakdown of cyclic guanosine monophosphate, which is essential for smooth muscle relaxation and increased blood flow. This action results in improved erectile function in patients suffering from erectile dysfunction. Studies have indicated that gisadenafil has a favorable pharmacokinetic profile, including oral bioavailability .
The synthesis of gisadenafil besylate typically involves several steps that include the formation of the core structure followed by the introduction of the besylate group. While specific proprietary methods may vary among manufacturers, general synthetic routes often include:
Gisadenafil besylate is primarily used in the treatment of erectile dysfunction. Its ability to enhance blood flow makes it a valuable therapeutic agent in urology. Additionally, ongoing research may explore its potential applications in other areas such as pulmonary hypertension and cardiovascular health due to its vasodilatory effects .
Research on gisadenafil besylate has indicated potential interactions with other medications commonly used for erectile dysfunction or cardiovascular diseases. Notably, combining it with nitrates can lead to significant hypotensive effects due to enhanced vasodilation. Therefore, careful consideration and monitoring are necessary when prescribing this compound alongside other medications .
Several compounds share similarities with gisadenafil besylate in terms of their mechanism and therapeutic applications. Below are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Sildenafil | Phosphodiesterase type 5 inhibitor | First marketed PDE5 inhibitor; well-established use |
Tadalafil | Phosphodiesterase type 5 inhibitor | Longer half-life; can be taken daily |
Vardenafil | Phosphodiesterase type 5 inhibitor | Rapid onset; similar efficacy to sildenafil |
Gisadenafil besylate stands out due to its specific formulation as a besylate salt which may enhance solubility and bioavailability compared to some other forms .
The industrial sequence that was finally adopted at pilot-plant scale is outlined in Figure 1 and summarised numerically in Table 1.
Step | Key transformation | Principal reagents / solvent | Laboratory yield (%) | Pilot-scale yield (%) |
---|---|---|---|---|
1 | Pyrazole construction | Hydrazine hydrate, acetic acid | 85 [1] | 83 [1] |
2 | Nitration → amidation | Fuming nitric acid, thionyl chloride, ammonia | 91 [1] | 89 [1] |
3 | O-alkylation | Two-bromoethyl methyl ether, sodium carbonate, tetrahydrofuran–water | 57–74 [1] | 70 [1] |
4 | Catalytic reduction | Hydrogen, palladium on carbon, methanol | 88 [1] | 87 [1] |
5 | Amide coupling | Carbonyldiimidazole, ethyl acetate | 88 [1] | 85 [1] |
6 | Cyclisation | Potassium tert-butoxide, ethanol | 78 [1] | 75 [2] |
7 | Besylate salt formation | Benzene sulfonic acid, methyl ethyl ketone–water | 96 [1] | 94 [3] |
Process research focused on safety, sustainability and impurity control.
Temperature and solvent choice. The ring-closing cyclisation was originally performed in dimethylformamide at one-hundred-fifty degrees Celsius. Re-optimisation showed that ethanol at one-hundred-twenty degrees combined with potassium tert-butoxide gave equivalent conversion with lower thermal load and easier solvent recovery [2].
Base selection. Potassium tert-butoxide gave cleaner profiles than sodium hydride, eliminating exothermic quenching and reducing inorganic salt burden by approximately thirty-five percent [2].
Salt-formation medium. A four-percent (v / v) water content in methyl ethyl ketone balanced impurity purge with crystallisation efficiency; higher water lowered yield, while anhydrous solvent retained trace benzene sulfonic acid in the mother liquor [1].
Stoichiometry of benzene sulfonic acid. Using a one-to-one molar ratio with a maximum five percent excess avoided over-acidification that triggers sulfonate-ester by-products (see Section 1.3) [3].
Process analytical controls. In-line reaction calorimetry for the nitration step allowed real-time heat-flow monitoring. Combined with Fourier-transform infrared spectroscopy probes, this shortened hazard evaluation time by forty-eight hours per batch [2].
Solvent recycle. Reflux-and-distil operations in steps five through seven recover more than eighty-five percent of ethyl acetate and methyl ethyl ketone for direct reuse, cutting volatile-organic-compound emissions by twenty-two percent annually [2].
Investigators identified ethyl benzenesulfonate, a potential genotoxic alkyl sulfonate, during final salt formation. Mechanistic studies using deuterium-labelled ethanol proved that its appearance is independent of residual ethanol in the free base; instead, it arises when benzene sulfonic acid is present in greater than stoichiometric excess and reacts with the ethoxy side-chain of the active pharmaceutical ingredient [3] [4].
Control measures
Impurity | Synthetic origin | Typical un-controlled level (ppm) | Target specification (ppm) | Principal control |
---|---|---|---|---|
Unalkylated pyrazole amide | Incomplete step 3 O-alkylation | 250 | 20 | Extend residence time by sixty minutes [1] |
Over-sulfonylated nicotinic acid analogues | Excess chlorosulfonic acid during acid-chloride preparation | 180 | 10 | Strict temperature below minus five degrees Celsius in chlorosulfonylation [2] |
Residual dimethylformamide | Historical solvent in cyclisation | 900 | 50 | Replace dimethylformamide with ethanol [2] |
Ethyl benzenesulfonate | See above | <1 with controls | <0.5 | Acid stoichiometry and water content [3] |